Triamcinolone-13C3 Acetonide
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Overview
Description
Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Triamcinolone-13C3 Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydrogenated derivatives .
Scientific Research Applications
Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.
Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.
Industry: Developing new formulations and delivery systems for corticosteroids
Mechanism of Action
Triamcinolone-13C3 Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, leading to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins .
Comparison with Similar Compounds
Triamcinolone Acetonide: The non-labeled version of the compound, widely used in clinical settings.
Triamcinolone Hexacetonide: Another derivative with similar therapeutic applications but different pharmacokinetic properties.
Fluocinolone Acetonide: A related corticosteroid with comparable anti-inflammatory effects
Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .
Properties
IUPAC Name |
(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-NULWQFMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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